4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride
Overview
Description
“4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C7H5ClF2O3S . It is used in laboratory settings and for the synthesis of other substances .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a difluoromethoxy group, a fluorine atom, and a sulfonyl chloride group . The average molecular weight is 242.628 Da .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Advanced synthesis methods for related compounds have been developed, focusing on high-purity and efficient production techniques. For instance, a synthesis process for high-purity 1-chloro-2,6-difluorobenzene using sulfonyl chloride has been reported, demonstrating its utility as an intermediate in pharmaceutical applications (Moore, 2003).
Electrochemical Fluorination : Research on electrochemical fluorination of aromatic compounds, including derivatives similar to 4-(Difluoromethoxy)-3-fluorobenzene-1-sulfonyl chloride, has been explored. This process is significant for understanding the formation of various halogenated and fluorinated compounds (Horio et al., 1996).
Pharmaceutical and Agricultural Applications
Drug Synthesis : These compounds are instrumental in the synthesis of pharmaceutically relevant substances. Research has shown that sulfonyl chloride derivatives can be transformed into N-sulfonylpyridinium triflates, which are precursors for pharmaceutical compounds (Weiss & Pühlhofer, 2001).
Agricultural Chemicals : The synthesized compounds, owing to their specific chemical properties, are also used as intermediates in the production of active ingredients for agricultural applications, highlighting their versatility in various industrial sectors.
Novel Synthesis Pathways
- Innovative Reagents : New fluorosulfonylation reagents have been developed, like 1-bromoethene-1-sulfonyl fluoride, demonstrating the potential of such compounds in the synthesis of functionalized isoxazoles with sulfonyl fluoride moieties, further expanding their application in synthetic chemistry (Leng & Qin, 2018).
Radiochemical Applications
- Radiopharmaceutical Development : Sulfonyl fluoride-based compounds have been studied as potential labeling agents in radiopharmaceutical development, indicating their significance in medical imaging and diagnostics (Inkster et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
4-(difluoromethoxy)-3-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)4-1-2-6(5(9)3-4)14-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABHZYCQTUFWJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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